C.I. Disperse blue 26
Overview
Description
C.I. Disperse Blue 26 is a water-insoluble synthetic dye that belongs to the class of azo dyes . It finds widespread use in the textile industry for coloring polyester and other synthetic fibers. Despite its commercial importance, there is limited research on the physical, chemical, and biological properties of Disperse Blue 26 .
Molecular Structure Analysis
Disperse Blue 26 has the following molecular formula: C16H14N2O4 . Its molecular weight is approximately 298.29 g/mol . The compound’s 2D and 3D structures can be visualized using tools like PubChem . The canonical SMILES representation is: CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC
.
Scientific Research Applications
Digital Textile Printing
- Methods of Application: A blocked isocyanate functional group is introduced into the dye to enhance binding to the fabric. Fabrics coated with the new reactive disperse dyes, including PET, nylon, and cotton, are printed at 190 °C, 200 °C, and 210 °C using thermal transfer equipment .
- Results: The synthesized DHP-A dye on cotton at 210 °C had a color strength of 2.1, which was higher than that of commercial dyes and other synthesized dyes. The washing and light fastness values on cotton were also higher than those of commercial dyes .
Dyeing Performance in Non-Aqueous Media
- Application Summary: C.I. Disperse blue 26 is used to improve dyeing uptake in a non-aqueous media dyeing system. The dyeing properties of two disperse dyes with N-acetoxyethyl group were compared with commercial dye C.I. Disperse Blue 257 (B257) in D5 non-aqueous medium .
- Methods of Application: The solubility, dyeing uptake, K/S value, building-up property, leveling performance, and color-fastness of the dyes were investigated. The fabrics showed high color strength, good levelness, and better washing and rubbing fastness properties due to the introduction of bis-N-acetoxyethyl groups .
- Results: The dyes with bis-N-acetoxyethyl groups exhibited lower solubility than that of B257 with bis-N-methoxyethyl groups in the non-aqueous media system, resulting in increased dye adsorption on polyester fibers and high dyeing uptake .
Contact Allergy Prevention
- Application Summary: Disperse Blue dyes, especially 106 and 124, are common causes of contact allergy . C.I. Disperse blue 26, being a different compound, could potentially be used as an alternative in products to prevent allergic reactions.
High-Performance Liquid Chromatography (HPLC) Column Separation
- Application Summary: C.I. Disperse Blue 60, a similar dye to C.I. Disperse blue 26, has been used in HPLC column separation . It’s plausible that C.I. Disperse blue 26 could have similar applications.
Contact Allergy Prevention
- Application Summary: Disperse Blue dyes, especially 106 and 124, are common causes of contact allergy . C.I. Disperse blue 26, being a different compound, could potentially be used as an alternative in products to prevent allergic reactions.
High-Performance Liquid Chromatography (HPLC) Column Separation
properties
IUPAC Name |
1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)14-10(20)6-4-8(18-2)12(14)16(13)22/h3-6,17-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZNPGWYVNZKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063212 | |
Record name | C.I. Disperse Blue 26 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Disperse blue 26 | |
CAS RN |
3860-63-7 | |
Record name | Disperse Blue 26 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3860-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Disperse Blue 26 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003860637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Blue 26 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dihydroxy-4,8-bis(methylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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